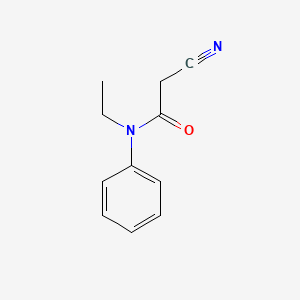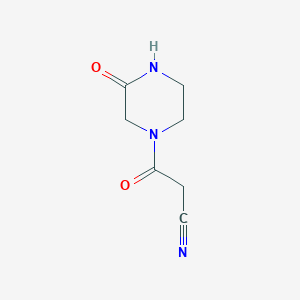
(3,5-Difluoro-4-hydroxyphenyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a propan-2-one moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-hydroxyphenyl)acetone typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions . This reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Difluoro-4-hydroxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 3,5-difluoro-4-hydroxybenzoic acid.
Reduction: Formation of 1-(3,5-difluoro-4-hydroxyphenyl)propan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-Difluoro-4-hydroxyphenyl)acetone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,5-Difluoro-4-hydroxyphenyl)acetone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
- 1-(4-Hydroxyphenyl)propan-2-one
- 1-(3,5-Difluoro-4-methoxyphenyl)propan-2-one
Uniqueness
(3,5-Difluoro-4-hydroxyphenyl)acetone is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity, compared to similar compounds .
Eigenschaften
Molekularformel |
C9H8F2O2 |
|---|---|
Molekulargewicht |
186.15 g/mol |
IUPAC-Name |
1-(3,5-difluoro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)2-6-3-7(10)9(13)8(11)4-6/h3-4,13H,2H2,1H3 |
InChI-Schlüssel |
QAHZIEKZQOFJPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=C(C(=C1)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Diethylamino)methyl]benzonitrile](/img/structure/B1358808.png)


![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)
![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)





![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)

